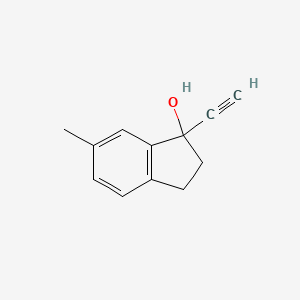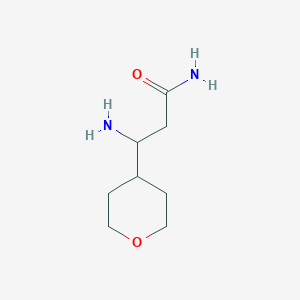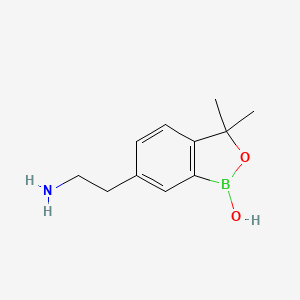
2,1-Benzoxaborole-6-ethanamine, 1,3-dihydro-1-hydroxy-3,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,1-BENZOXABOROLE-6-ETHANAMINE,1,3-DIHYDRO-1-HYDROXY-3,3-DIMETHYL- is a compound with a unique structure that includes a benzoxaborole ring. This compound is known for its versatile applications in various fields such as organic synthesis, medicinal chemistry, and material science. The presence of boron in its structure imparts unique chemical properties that make it a valuable compound for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-BENZOXABOROLE-6-ETHANAMINE,1,3-DIHYDRO-1-HYDROXY-3,3-DIMETHYL- typically involves multiple steps. One common method involves the reaction of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole with ethanamine under controlled conditions. The reaction conditions often include the use of specific solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,1-BENZOXABOROLE-6-ETHANAMINE,1,3-DIHYDRO-1-HYDROXY-3,3-DIMETHYL- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different boronic acid derivatives, while substitution reactions can introduce new functional groups into the benzoxaborole ring .
Scientific Research Applications
2,1-BENZOXABOROLE-6-ETHANAMINE,1,3-DIHYDRO-1-HYDROXY-3,3-DIMETHYL- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to inhibit specific enzymes and proteins.
Mechanism of Action
The mechanism of action of 2,1-BENZOXABOROLE-6-ETHANAMINE,1,3-DIHYDRO-1-HYDROXY-3,3-DIMETHYL- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, such as blocking the active site of the enzyme or altering its conformation .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid: This compound shares a similar benzoxaborole ring structure but differs in its functional groups.
2-(Hydroxymethyl)phenylboronic acid cyclic monoester: Another compound with a benzoxaborole ring, used in similar applications.
Uniqueness
The uniqueness of 2,1-BENZOXABOROLE-6-ETHANAMINE,1,3-DIHYDRO-1-HYDROXY-3,3-DIMETHYL- lies in its specific functional groups and their arrangement, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C11H16BNO2 |
|---|---|
Molecular Weight |
205.06 g/mol |
IUPAC Name |
2-(1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)ethanamine |
InChI |
InChI=1S/C11H16BNO2/c1-11(2)9-4-3-8(5-6-13)7-10(9)12(14)15-11/h3-4,7,14H,5-6,13H2,1-2H3 |
InChI Key |
CCAAFPXWVZQFQO-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(C=CC(=C2)CCN)C(O1)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Bromomethyl)spiro[3.4]octane](/img/structure/B13299804.png)

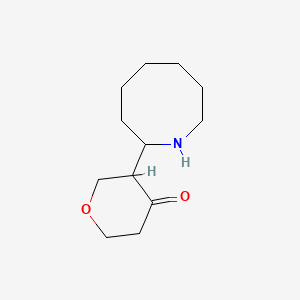

![2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide](/img/structure/B13299818.png)
![1-[(3-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13299822.png)
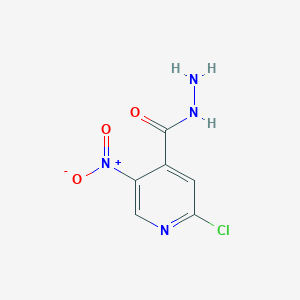
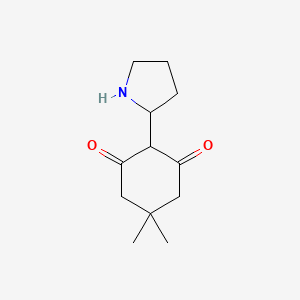
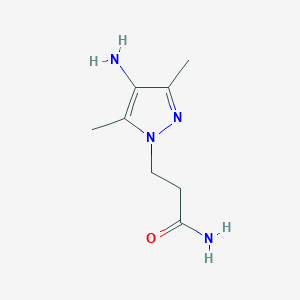
![N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-2-nitrobenzene-1-sulfonamide](/img/structure/B13299858.png)
